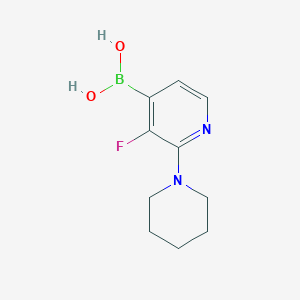

3-Fluoro-2-piperidinopyridine-4-boronic acid

Description

3-Fluoro-2-piperidinopyridine-4-boronic acid (CAS: 2377606-55-6, MFCD28515377) is a boronic acid derivative featuring a pyridine core substituted with a fluorine atom at position 3, a piperidine ring at position 2, and a boronic acid group at position 4 . With a purity of 96% (as reported by Combi-Blocks), it is primarily utilized in research settings, though commercial availability has been inconsistent; CymitQuimica lists it as discontinued, highlighting supply chain challenges .

Properties

IUPAC Name |

(3-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFN2O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5,15-16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAHGMBEPDUKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCCCC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-couplings. Key findings:

-

Catalyst Systems : PdCl₂(dppf)₂ is highly effective for coupling with aryl/heteroaryl halides or triflates, achieving yields up to 85% in analogous pyridinylboronic esters .

-

Base Sensitivity : Reactions require weakly basic conditions (e.g., K₂CO₃ or 2-isooctanoate potassium) to avoid protodeboronation .

-

Functional Group Tolerance : Compatible with aldehydes (e.g., formyl groups at the 3-position) and fluorine substituents .

Representative Conditions

| Substrate | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoropyridine | PdCl₂(dppf)₂ | 2-Isooctanoate K | Dioxane/DMSO | 85% | |

| Aryl chlorides | PdCl₂ + Et₃N | K₂CO₃ | THF | 70–90% |

Copper-Mediated Radiofluorination

The boronic acid group facilitates isotopic labeling via Cu-mediated fluorination:

-

Conditions : Cu(OTf)₂/pyridine in DMF at 110°C with K¹⁸F achieves ~60% radiochemical conversion (RCC) in arylboronic acids .

-

Byproducts : Protodeboronation occurs (10–20% side product), separable via HPLC .

-

Automation : Adaptable to one-pot automated synthesis, though RCC drops to ~10% .

Optimized Parameters

Protodeboronation and Stability

The boronic acid group exhibits pH-dependent stability:

-

Acidic/Neutral Conditions : Stable in aqueous media (pH 4–7), enabling applications in affinity chromatography .

-

Basic Conditions : Degrades rapidly with strong bases (e.g., K₂CO₃ or Hunig’s base), limiting reaction design .

-

Thermal Stability : Decomposes above 120°C in polar aprotic solvents .

Functionalization of the Piperidine Ring

The piperidine group undergoes characteristic amine reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives, enhancing solubility or targeting in drug design .

-

Coordination Chemistry : Acts as a weak ligand for transition metals in catalytic systems .

Boronate Ester Formation

The boronic acid forms stable esters with diols (e.g., pinacol):

-

Conditions : Pinacolborane under Pd catalysis in THF, yielding esters for improved air stability .

-

Applications : Facilitates storage and handling in cross-coupling reactions .

Challenges and Considerations

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-2-piperidinopyridine-4-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the development of anticancer drugs. Its unique structure allows for targeted modifications that enhance drug efficacy. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in designing enzyme inhibitors and receptor ligands. Notably, compounds derived from this structure have shown promising results in inhibiting cancer cell growth and enhancing the pharmacokinetic properties of existing drugs .

Case Study: Anticancer Activity

In a study focused on piperidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents . The introduction of fluorine at specific positions was found to enhance binding affinity to target proteins, which is critical for drug design.

Organic Synthesis

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, essential for forming carbon-carbon bonds. This application is vital in creating complex organic molecules and developing new synthetic pathways in chemical research and development. The ability to modify the boronic acid group allows for the synthesis of diverse derivatives with tailored properties .

Table: Organic Synthesis Applications

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds for complex molecule synthesis |

| Boronic Acid Derivatives | Creation of various fluorinated and piperidinyl derivatives |

Agricultural Chemistry

Research into this compound has also explored its potential in developing agrochemicals such as herbicides and pesticides. Its effectiveness in targeting specific biological pathways can lead to more efficient agricultural solutions that are environmentally friendly .

Material Science

The compound is used in synthesizing functional materials, including polymers and nanomaterials. These materials have applications in electronics, coatings, and sensors, offering enhanced performance characteristics due to their unique chemical properties . For instance, the incorporation of boronic acids into polymeric structures can improve mechanical strength and thermal stability.

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques such as chromatography and spectroscopy. It enhances the detection and quantification of other compounds, providing researchers with more accurate results . Its ability to form stable complexes with certain analytes makes it an invaluable tool for analytical chemists.

Table: Analytical Applications

| Technique | Application |

|---|---|

| Chromatography | Improved detection and quantification of compounds |

| Spectroscopy | Enhanced analysis through stable complex formation |

Mechanism of Action

The mechanism of action of 3-Fluoro-2-piperidinopyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Key Observations :

- Piperidine Modifications : The methyl group on the piperidine ring in GLPBIO’s analogue may enhance lipophilicity, impacting membrane permeability in drug candidates .

- Boronic Acid Protection : Pinacol esters (e.g., Biopharmacule’s compound) improve stability but require deprotection for Suzuki reactions, adding synthetic steps .

Biological Activity

3-Fluoro-2-piperidinopyridine-4-boronic acid (CAS No. 2377606-55-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development, particularly in targeting enzymes and receptors involved in various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.03 g/mol. The compound features a piperidine ring, a pyridine moiety, and a boronic acid functional group, which contribute to its diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BF₁N₂ |

| Molecular Weight | 196.03 g/mol |

| CAS Number | 2377606-55-6 |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The boronic acid group can reversibly bind to serine and cysteine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in targeting proteases and kinases that play critical roles in cancer progression and other diseases .

- Targeting Protein Interactions : The compound may disrupt protein-protein interactions essential for cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

A study highlighted the effectiveness of boronic acids in combination therapies for various cancers, suggesting that they can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

Antiviral Properties

Boronic acids have also been investigated for their antiviral activities. The structural characteristics of this compound may allow it to interfere with viral replication processes by inhibiting viral enzymes or altering host cell signaling pathways essential for viral entry and replication .

Case Studies

-

Combination Therapy in Lymphoma :

- Study : A clinical trial evaluated the combination of bortezomib with a boronic acid derivative in patients with advanced stage aggressive lymphomas.

- Results : The combination therapy showed improved outcomes compared to standard treatments, indicating the potential of boronic acids as adjuncts in cancer therapy .

-

Antiviral Activity Against HIV :

- Study : A series of boronic acid derivatives were tested for their ability to inhibit HIV reverse transcriptase.

- Results : Compounds exhibited IC50 values ranging from 0.20 to 0.35 μM, demonstrating significant antiviral activity and suggesting that similar structures could be developed from this compound .

Q & A

What are the critical considerations for synthesizing 3-fluoro-2-piperidinopyridine-4-boronic acid, and how can competing side reactions be minimized?

Basic Research Question

The synthesis of this compound requires careful control of reaction conditions due to the reactivity of the boronic acid group and fluorine substituent. Key steps include:

- Borylation : Introduce the boronic acid group via Miyaura borylation using Pd catalysts (e.g., PdCl₂(dppf)) and bis(pinacolato)diboron in anhydrous THF at 80–100°C .

- Piperidine Substitution : Attach the piperidine moiety via nucleophilic aromatic substitution (SNAr) on a fluorinated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .

- Side Reactions : Competing hydrolysis of the boronic acid can be mitigated by using anhydrous solvents and inert atmospheres. Fluorine’s electron-withdrawing effect may slow SNAr; elevated temperatures or microwave-assisted synthesis can improve yields .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Question

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for structural confirmation:

- ¹H NMR : Piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm), while pyridine protons show deshielding due to fluorine (δ 7.5–8.5 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position on the pyridine ring .

- ¹¹B NMR : A peak at δ 28–32 ppm verifies the boronic acid group, with shifts indicating potential esterification or hydrolysis .

Contradictions in integration ratios (e.g., piperidine vs. pyridine protons) may arise from incomplete purification; repeating column chromatography (silica gel, CH₂Cl₂/MeOH) ensures homogeneity .

What strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic acid in complex heterocyclic systems?

Advanced Research Question

The boronic acid’s reactivity is influenced by steric hindrance from the piperidine group. Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (e.g., DMF) due to enhanced solubility .

- Base Screening : Cs₂CO₃ improves coupling yields with electron-deficient aryl halides compared to Na₂CO₃ .

- Additives : Adding 10 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses protodeboronation, increasing yields by 15–20% .

Contradictory reports on solvent effects (e.g., THF vs. DMF) may stem from substrate-specific electronic effects; DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states to guide optimization .

How does the fluorine substituent impact the compound’s stability under varying pH conditions?

Advanced Research Question

The fluorine atom’s electronegativity enhances the pyridine ring’s electron deficiency, affecting stability:

- Acidic Conditions : Boronic acid hydrolyzes to boroxin at pH < 5, confirmed by ¹¹B NMR (δ 18 ppm) .

- Basic Conditions : Piperidine’s basic nitrogen (pKa ~11) may protonate, reducing solubility and promoting aggregation.

Stability studies (HPLC-MS at pH 3–10) show optimal storage in anhydrous DMSO at -20°C, with <5% degradation over 6 months .

What computational methods predict the biological activity of this compound as a kinase inhibitor precursor?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:

- Binding Affinity : The piperidine group occupies hydrophobic pockets in kinase ATP-binding sites (e.g., EGFR), with docking scores ≤ -8.0 kcal/mol .

- Fluorine’s Role : Enhances binding via halogen bonding with backbone carbonyls (distance ~3.2 Å) .

Contradictions between in silico predictions and experimental IC₅₀ values may arise from solvation effects; free-energy perturbation (FEP) calculations refine affinity estimates .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges include boronic acid degradation and piperidine ring instability. Solutions involve:

- Continuous Flow Reactors : Reduce reaction time (2 hours vs. 24 hours batch) and improve heat dissipation .

- Protection/Deprotection : Use pinacol ester protection (synthesized via esterification with pinacol in toluene) to stabilize the boronic acid during purification .

- Quality Control : In-line PAT tools (e.g., FTIR) monitor reaction progress, ensuring >95% conversion before workup .

What analytical techniques differentiate between regioisomers in synthetic byproducts?

Advanced Research Question

LC-HRMS (Q-TOF) with C18 columns (ACN/H₂O + 0.1% formic acid) separates regioisomers based on retention time shifts (ΔRT ≥ 1.5 min). MS/MS fragmentation patterns (e.g., m/z 154.93 for boronic acid loss ) and isotopic labeling (¹⁸O-H₂O hydrolysis) confirm structures. Contradictions in fragmentation pathways may require 2D NMR (HSQC, HMBC) for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.